4-(2-Nitroethenyl)morpholine

Description

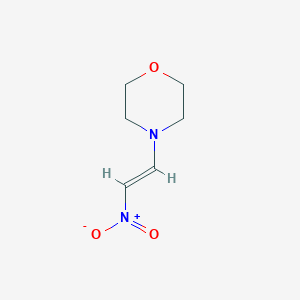

4-(2-Nitroethenyl)morpholine is a morpholine derivative featuring a nitroethenyl (–CH₂=CH–NO₂) substituent at the nitrogen atom of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFYRMWFMLPCQK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-83-4 | |

| Record name | 4-[(E)-2-nitroethenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)morpholine typically involves the reaction of morpholine with nitroethene. One common method is the Michael addition reaction, where morpholine reacts with nitroethene under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2-Nitroethenyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)morpholine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic or toxic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The nitroethenyl group distinguishes 4-(2-Nitroethenyl)morpholine from other nitro-substituted morpholine derivatives. Key comparisons include:

Key Observations :

- The nitroethenyl group in this compound introduces a reactive alkene bond, which may participate in Diels-Alder or Michael addition reactions, unlike the inert aromatic nitro groups in nitrophenyl derivatives.

- Compared to 4-(2-Nitrobutyl)morpholine, the nitroethenyl substituent lacks formaldehyde-releasing capability but may exhibit stronger electron-withdrawing effects due to conjugation .

Biological Activity

4-(2-Nitroethenyl)morpholine is an organic compound featuring a morpholine ring substituted with a nitroethenyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀N₂O₃

- Molecular Weight : 158.16 g/mol

- CAS Number : 101419-83-4

The compound's unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve the interaction of the nitro group with microbial cellular components, leading to cellular damage or death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation by approximately 50% at a concentration of 20 µM.

- Induction of apoptosis , evidenced by increased caspase-3 activity and DNA fragmentation.

The compound's ability to target specific cellular pathways involved in cancer progression highlights its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to form reactive intermediates upon reduction or oxidation. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can interact with cellular macromolecules such as DNA and proteins, leading to disruption of normal cellular processes.

Proposed Mechanisms:

- Formation of Reactive Intermediates : The nitro group can be reduced to form hydroxylamine or amine derivatives, which can further react with cellular targets.

- Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : Increased ROS levels can induce apoptosis in cancer cells while exerting cytotoxic effects on bacteria.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Morpholine | Basic structure without nitro substitution | Lacks biological activity compared to nitro derivatives |

| 4-(2-Nitrophenyl)morpholine | Phenyl group instead of ethenyl | Different reactivity profile due to phenyl substitution |

| 4-Nitromorpholine | Lacks ethenyl group | Reduced chemical reactivity compared to ethenyl derivatives |

The presence of both a morpholine ring and a nitroethenyl substituent imparts distinct chemical properties and biological activities that set it apart from these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.